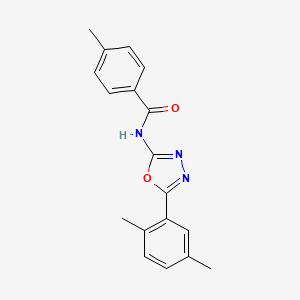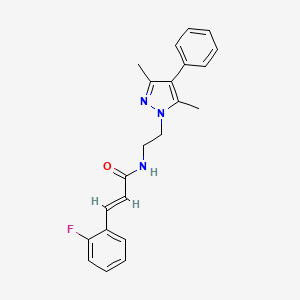![molecular formula C25H23OP B3019891 (S)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole CAS No. 1807740-34-6](/img/structure/B3019891.png)
(S)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains an anthracen-9-yl group, a tert-butyl group, and a 2,3-dihydrobenzo[d][1,3]oxaphosphole group. Anthracene is a polycyclic aromatic hydrocarbon, tert-butyl is a common alkyl group, and benzo[d][1,3]oxaphosphole is a heterocyclic compound .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an anthracene derivative with a suitable precursor for the 2,3-dihydrobenzo[d][1,3]oxaphosphole group .Molecular Structure Analysis
The molecular structure would be characterized by the three distinct functional groups mentioned above. The anthracen-9-yl group would provide aromatic character, the tert-butyl group would provide steric bulk, and the 2,3-dihydrobenzo[d][1,3]oxaphosphole group would introduce heteroatom functionality .Chemical Reactions Analysis
The reactivity of this compound would likely be dominated by the anthracen-9-yl and 2,3-dihydrobenzo[d][1,3]oxaphosphole groups. The tert-butyl group is generally quite inert .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the anthracen-9-yl group could impart fluorescence, the tert-butyl group could influence the compound’s solubility, and the 2,3-dihydrobenzo[d][1,3]oxaphosphole group could confer unique reactivity .Aplicaciones Científicas De Investigación
(S)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole has been used for a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a fluorescent probe for imaging and sensing. It has also been used as a ligand in coordination chemistry and as an inhibitor of enzymes. This compound has been studied for its potential applications in drug delivery and drug design, as well as its potential use as a biomarker for cancer.
Mecanismo De Acción
(S)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole has been studied for its ability to form strong covalent bonds with other molecules. This property allows it to act as a catalyst in chemical reactions, as well as a ligand in coordination chemistry. This compound can also act as an inhibitor of enzymes, as it can bind to the active site of an enzyme and prevent it from catalyzing a reaction.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, as well as antimicrobial and antifungal activity. It has also been studied for its potential effects on the nervous system, as it has been shown to have neuroprotective and anxiolytic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of (S)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole in laboratory experiments has several advantages and limitations. One of the major advantages is its high solubility in many organic solvents, which makes it easy to work with. Additionally, this compound is a highly versatile compound, making it useful for a wide range of applications. However, this compound is not very stable in water, and it is not very soluble in water, which can limit its use in certain experiments.
Direcciones Futuras
The potential applications of (S)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole are vast, and there are many possible future directions for research. One potential area of research is the use of this compound as a drug delivery system, as its ability to form strong covalent bonds could make it useful for targeted drug delivery. Additionally, this compound could be used in the development of new drugs and therapies, as it has been shown to have antioxidant and anti-inflammatory properties. Additionally, further research on the biochemical and physiological effects of this compound could lead to new treatments for various diseases and disorders. Finally, this compound could be used as a fluorescent probe for imaging and sensing, as well as a biomarker for cancer.
Métodos De Síntesis
The synthesis of (S)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole has been extensively studied, and various methods have been developed to produce the compound. One of the most common methods is the Wittig reaction, which involves the reaction of an aldehyde or ketone with a phosphonium salt. This reaction produces a phosphonium ylide, which then reacts with an alkene to form this compound. Other methods, such as the Horner-Wadsworth-Emmons reaction and the Negishi coupling reaction, have also been used to synthesize this compound.
Safety and Hazards
Propiedades
IUPAC Name |
(3S)-4-anthracen-9-yl-3-tert-butyl-2H-1,3-benzoxaphosphole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23OP/c1-25(2,3)27-16-26-22-14-8-13-21(24(22)27)23-19-11-6-4-9-17(19)15-18-10-5-7-12-20(18)23/h4-15H,16H2,1-3H3/t27-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKAWVLHXUZNLPP-HHHXNRCGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P1COC2=CC=CC(=C21)C3=C4C=CC=CC4=CC5=CC=CC=C53 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[P@@]1COC2=CC=CC(=C21)C3=C4C=CC=CC4=CC5=CC=CC=C53 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23OP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-bromophenyl)methyl]-N-(2-methoxy-5-methylphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B3019808.png)
![N-Methyl-2-[(2-methylpyrazol-3-yl)-phenylmethoxy]acetamide](/img/structure/B3019809.png)
![2-[(Prop-2-yn-1-yl)amino]acetic acid hydrochloride](/img/structure/B3019811.png)
![N-{3-methyl-4-[(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-[1,4'-bipiperidine]-1'-yl)sulfonyl]phenyl}acetamide](/img/structure/B3019812.png)
![methyl 2-amino-7-methyl-5-oxo-4-(pyridin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B3019815.png)

![9-(4-methoxyphenyl)-1,7-dimethyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3019817.png)
![Methyl 4-((6-bromobenzo[d]thiazol-2-yl)(2-(diethylamino)ethyl)carbamoyl)benzoate hydrochloride](/img/structure/B3019818.png)
amine hydrochloride](/img/structure/B3019823.png)
![2-(4-(N,N-diisobutylsulfamoyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B3019824.png)

![2-{[7-(2-ethoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide](/img/structure/B3019826.png)

![N-[2-(2-benzoyl-4-bromoanilino)-2-oxoethyl]propanamide](/img/structure/B3019828.png)